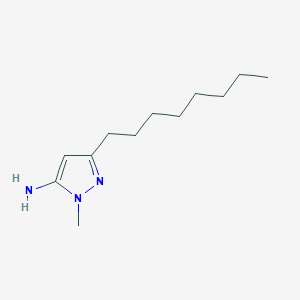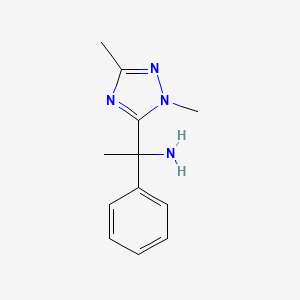
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a synthetic organic compound characterized by a triazole ring substituted with dimethyl groups and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor under acidic or basic conditions.
Substitution with Dimethyl Groups: The triazole ring is then alkylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Attachment of the Phenylethylamine Moiety: The final step involves the nucleophilic substitution reaction where the triazole derivative reacts with phenylethylamine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated triazole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features are exploited to develop compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and phenylethylamine moiety contribute to its binding affinity and specificity. The compound may inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine: Unique due to its specific substitution pattern and combination of functional groups.
1-(1,2,4-Triazol-5-yl)-1-phenylethan-1-amine: Lacks the dimethyl substitution, leading to different chemical and biological properties.
1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-ol: Contains a hydroxyl group instead of an amine, affecting its reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C12H16N4/c1-9-14-11(16(3)15-9)12(2,13)10-7-5-4-6-8-10/h4-8H,13H2,1-3H3 |
InChI Key |
LBQZBUXOKXNDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C)(C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


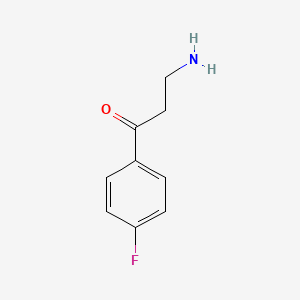
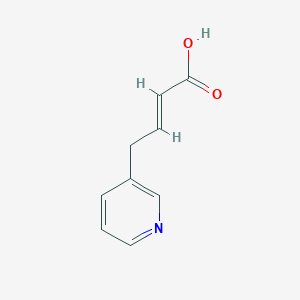
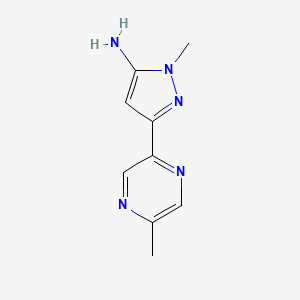
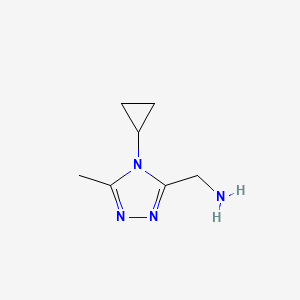
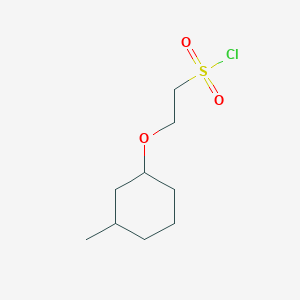
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)
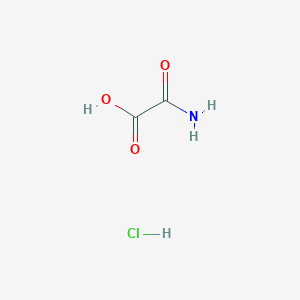
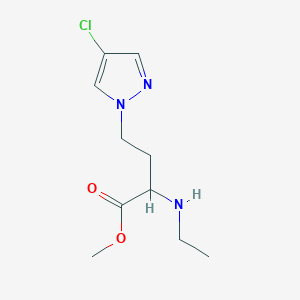
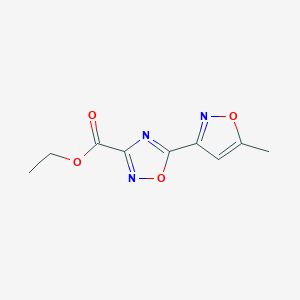
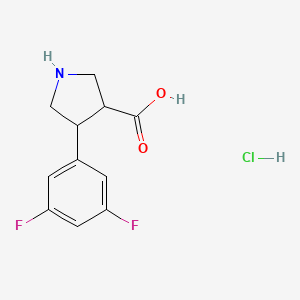
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
